molecular formula C12H27O2PS2 B12801186 O-(2-Ethylhexyl) o-isobutyl dithiophosphate CAS No. 68389-47-9

O-(2-Ethylhexyl) o-isobutyl dithiophosphate

Cat. No.: B12801186
CAS No.: 68389-47-9
M. Wt: 298.5 g/mol
InChI Key: MMNHBJSAJAQAQT-UHFFFAOYSA-N
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Description

O-(2-Ethylhexyl) o-isobutyl dithiophosphate: is a chemical compound known for its applications in various industrial processes. It is a type of dithiophosphate, which are compounds containing phosphorus, sulfur, and organic groups. These compounds are often used as additives in lubricants and greases due to their excellent anti-wear and anti-corrosion properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-(2-Ethylhexyl) o-isobutyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with alcohols. The general reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by purification processes to ensure the product meets the required specifications. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Mechanism: O-(2-Ethylhexyl) o-isobutyl dithiophosphate exerts its effects primarily through its interaction with metal surfaces. The compound forms a protective film on metal surfaces, reducing friction and wear. This film is formed through the adsorption of the dithiophosphate molecules onto the metal surface, creating a barrier that prevents direct metal-to-metal contact .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: O-(2-Ethylhexyl) o-isobutyl dithiophosphate is unique due to its specific alkyl groups (2-ethylhexyl and isobutyl), which provide distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and improved stability under various conditions, making it particularly effective as a lubricant additive .

Properties

CAS No.

68389-47-9

Molecular Formula

C12H27O2PS2

Molecular Weight

298.5 g/mol

IUPAC Name

2-ethylhexoxy-(2-methylpropoxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C12H27O2PS2/c1-5-7-8-12(6-2)10-14-15(16,17)13-9-11(3)4/h11-12H,5-10H2,1-4H3,(H,16,17)

InChI Key

MMNHBJSAJAQAQT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COP(=S)(OCC(C)C)S

physical_description

Liquid

Origin of Product

United States

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